2,3-Dinor-6-oxoprostaglandin F1alpha

Description

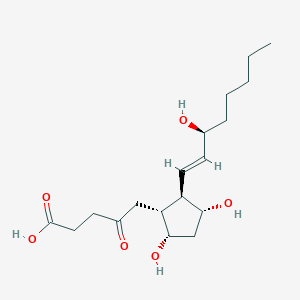

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O6/c1-2-3-4-5-12(19)6-8-14-15(17(22)11-16(14)21)10-13(20)7-9-18(23)24/h6,8,12,14-17,19,21-22H,2-5,7,9-11H2,1H3,(H,23,24)/b8-6+/t12-,14+,15+,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKGWNLXBRCUCF-NLOSNHEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC(=O)CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314213 | |

| Record name | 2,3-Dinor-6-keto-PGF1α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64700-71-6 | |

| Record name | 2,3-Dinor-6-keto-PGF1α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64700-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dinor-6-ketoprostaglandin F1alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064700716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dinor-6-keto-PGF1α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dinor-6-oxoprostaglandin F1alpha | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 2,3 Dinor 6 Oxoprostaglandin F1alpha

Precursor Compounds and Initial Biotransformation

The biosynthetic route to 2,3-Dinor-6-oxoprostaglandin F1alpha begins with a fundamental fatty acid and proceeds through several intermediates.

The entire process is initiated with arachidonic acid, a polyunsaturated omega-6 fatty acid typically stored within cell membrane phospholipids. wikipedia.orgnih.gov Upon cellular stimulation, arachidonic acid is liberated from the membrane by the action of phospholipase A2 enzymes. wikipedia.org Once freed, it becomes the substrate for the prostaglandin (B15479496) synthesis pathway. wikipedia.orgnih.gov The cascade proceeds as follows:

Arachidonic acid is converted into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2). nih.govnih.gov

PGH2 is then acted upon by prostacyclin synthase to form prostacyclin (PGI2). nih.gov

PGI2 is a potent but highly unstable molecule with a very short half-life (2-3 minutes) in the body. It undergoes rapid, non-enzymatic hydrolysis to form a more stable, inactive metabolite, 6-keto-Prostaglandin F1alpha (6-keto-PGF1α). nih.gov

This initial sequence transforms the basic fatty acid into a stable, yet intermediate, prostaglandin metabolite.

6-keto-PGF1α serves as the direct precursor to this compound. caymanchem.com The transformation occurs primarily in the liver through a process known as beta-oxidation, which shortens the carboxylic acid side chain of the molecule. nih.gov Studies involving the incubation of 6-keto-PGF1α with rat hepatocytes have confirmed that this process yields 2,3-dinor-6-keto-PGF1α as a single major product. nih.gov This final compound is then excreted in the urine. ebi.ac.ukcaymanchem.com Research has shown that after administering labeled PGI2 or 6-keto-PGF1α, 2,3-dinor-6-keto-PGF1α is the primary metabolite recovered in urine, accounting for about 20.5% and 23% of the recovered radioactivity, respectively. caymanchem.com

Metabolic Pathway Overview

| Step | Precursor | Enzyme/Process | Product | Description |

|---|---|---|---|---|

| 1 | Arachidonic Acid | Cyclooxygenase (COX) | Prostaglandin H2 (PGH2) | Initial conversion of the fatty acid into an unstable endoperoxide. |

| 2 | Prostaglandin H2 (PGH2) | Prostacyclin Synthase | Prostacyclin (PGI2) | Formation of the biologically active but unstable prostacyclin. |

| 3 | Prostacyclin (PGI2) | Spontaneous Hydrolysis | 6-keto-Prostaglandin F1alpha | Rapid, non-enzymatic breakdown into a stable metabolite. |

| 4 | 6-keto-Prostaglandin F1alpha | Beta-oxidation | This compound | Metabolic shortening of the side-chain to form the final urinary metabolite. |

Enzymatic Transformations and Metabolic Cascade

The rate-limiting step in the formation of all prostaglandins (B1171923), including the upstream precursors of this compound, is governed by the cyclooxygenase (COX) enzymes. nih.gov

Both COX isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid to PGH2, the crucial intermediate that commits the substrate to the prostanoid pathway. nih.govresearchgate.net PGH2 is then available for conversion by specific synthases into various prostaglandins, including PGI2. nih.gov

Cyclooxygenase-1 (COX-1) is constitutively expressed in the majority of tissues and is responsible for producing prostaglandins that regulate routine "house-keeping" physiological functions. nih.govnih.gov This includes maintaining the integrity of the gastrointestinal lining and contributing to vascular homeostasis. nih.gov While COX-1 provides a constant, baseline level of PGH2, its contribution to the surge in prostacyclin synthesis associated with inflammatory or physiological stimuli is considered less significant than that of COX-2. researchgate.net In human endothelial cells, COX-1 activity primarily leads to the production of Thromboxane (B8750289) A2, with less contribution to PGI2 synthesis under basal conditions. researchgate.net

While often described as an inducible enzyme that is upregulated during inflammation, Cyclooxygenase-2 (COX-2) is also constitutively expressed in certain tissues, such as the kidney and brain. nih.govnih.gov Importantly, research has demonstrated that COX-2 is a major driver of systemic prostacyclin (PGI2) biosynthesis in healthy humans. nih.gov Studies using selective COX-2 inhibitors have shown a significant suppression of urinary 2,3-dinor-6-keto PGF1α excretion, comparable to that seen with non-selective NSAIDs like ibuprofen (B1674241). nih.gov This indicates that even under normal physiological conditions, COX-2 activity is responsible for a substantial portion of the PGI2 that is ultimately metabolized into this compound. nih.govnih.gov In human endothelial cells stimulated with interleukin-1β, the induction of COX-2 is associated with a dramatic (54-fold) increase in PGI2 synthesis. researchgate.net

COX Enzyme Characteristics

| Enzyme | Expression | Primary Role in Prostanoid Synthesis | Impact on PGI2 / 2,3-Dinor-6-oxo-PGF1α Pathway |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Constitutive (most tissues) | "House-keeping" functions, baseline prostanoid levels. nih.govnih.gov | Contributes to the basal pool of PGH2. |

| Cyclooxygenase-2 (COX-2) | Inducible and Constitutive (e.g., kidney) | Inflammatory response, systemic PGI2 synthesis. nih.govnih.gov | Major contributor to systemic PGI2 production, which is the direct precursor for the metabolic pathway. nih.gov |

Pathways of Beta-Oxidation in Prostanoid Degradation

Beta-oxidation is a primary catabolic process for breaking down fatty acid molecules, including prostanoids, to produce energy. youtube.com In the context of prostanoid degradation, this process involves the sequential removal of two-carbon units from the carboxyl side chain of the prostaglandin molecule. youtube.comnih.gov

The degradation of PGI2 to its major urinary metabolite, this compound, is a prime example of beta-oxidation. Following its non-enzymatic hydrolysis to 6-oxo-prostaglandin F1alpha (6-keto-PGF1α), the latter undergoes two successive cycles of beta-oxidation. nih.gov This process shortens the seven-carbon carboxyl side chain by two two-carbon fragments, resulting in the formation of the "dinor" structure.

Studies have shown that this beta-oxidation can occur in both peroxisomes and mitochondria. nih.gov While mitochondrial beta-oxidation is dependent on carnitine for the transport of fatty acids across the inner mitochondrial membrane, peroxisomal beta-oxidation is not. nih.gov For prostaglandin E2 (PGE2), which shares structural similarities with 6-keto-PGF1α, oxidation in liver homogenates is only slightly inhibited by cyanide, indicating that peroxisomes are the primary site for its oxidation. nih.gov

Significance of 15-Hydroxyprostaglandin Dehydrogenase Activity

The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) plays a pivotal role in the initial and rate-limiting step of prostaglandin catabolism. nih.govnih.gov This NAD+-dependent enzyme catalyzes the oxidation of the hydroxyl group at the C-15 position of various prostaglandins, leading to the formation of 15-keto-prostaglandins. nih.govnih.gov This conversion results in a significant loss of biological activity.

In the context of prostacyclin metabolism, 15-PGDH rapidly converts PGI2 to 6,15-diketo-prostaglandin F1alpha. nih.gov This enzymatic action is a major determinant of PGI2 levels in blood vessels and is crucial for regulating its physiological effects. nih.gov Interestingly, the stable hydrolysis product of PGI2, 6-keto-PGF1α, is a poor substrate for 15-PGDH, highlighting the importance of the initial enzymatic inactivation of PGI2 itself. nih.gov The activity of 15-PGDH can be influenced by various factors, including thyroid hormones, which have been shown to inhibit the enzyme. capes.gov.br

Role of Delta 13 Reductase Systems

Following the action of 15-PGDH, the resulting 15-keto-prostaglandins are further metabolized by 15-oxoprostaglandin 13-reductase, also known as delta 13-reductase. This enzyme catalyzes the reduction of the double bond at the C13-C14 position of the 15-ketoprostaglandins. nih.gov This reduction is a critical step in the metabolic cascade, leading to the formation of 13,14-dihydro-15-keto-prostaglandins.

Omega-Oxidation to Dicarboxyl Metabolites

Omega-oxidation (ω-oxidation) represents an alternative pathway for fatty acid metabolism that involves the oxidation of the terminal methyl group (the ω-carbon). wikipedia.orgpsiberg.com This pathway becomes particularly significant when beta-oxidation is impaired. wikipedia.orgresearchgate.net In prostanoid metabolism, ω-oxidation leads to the formation of dicarboxylic acid metabolites.

The process begins with the hydroxylation of the ω-carbon by cytochrome P450 enzymes, specifically from the CYP4A and CYP4F subfamilies. wikipedia.org This initial step forms a hydroxy fatty acid, which is then further oxidized to an aldehyde and subsequently to a carboxylic acid. wikipedia.orgpsiberg.com The resulting dicarboxylic acid can then undergo beta-oxidation from both ends of the molecule. nih.gov This pathway plays a role in regulating the biological activity of eicosanoids and contributes to the production of succinyl-CoA for the citric acid cycle. researchgate.netnih.gov

In Vitro and Ex Vivo Metabolic Studies

The elucidation of the metabolic pathways of prostacyclin and its metabolites has been greatly aided by in vitro and ex vivo experimental models. These studies provide controlled environments to investigate specific enzymatic reactions and cellular processes.

Experimental Models for Studying 6-oxo-PGF1alpha and PGI2 Transformation

A variety of experimental models have been employed to study the transformation of PGI2 and its stable metabolite, 6-oxo-PGF1α.

Cultured Vascular Cells: Primary cultures of human endothelial cells and bovine smooth muscle cells have been instrumental in studying PGI2 biosynthesis and its regulation. nih.govnih.gov These models have demonstrated that vascular cells can be stimulated to produce PGI2, although they may become refractory to repeated stimulation in the absence of plasma components. nih.gov

Isolated Organs and Tissues: Isolated glomeruli from rats have been used to measure the production of 6-oxo-PGF1α and investigate regional differences in prostacyclin synthesis, for example, in the context of diabetes. nih.govnih.gov Similarly, discs of aorta have been used to assess PGI2 production. nih.gov

Hepatocyte Incubations: A convenient method for preparing 2,3-dinor-6-keto-PGF1α involves incubating 6-keto-PGF1α with dispersed rat hepatocytes. nih.gov This ex vivo model effectively demonstrates the beta-oxidation of 6-keto-PGF1α in the liver.

Liver Perfusion Models: In vitro rat liver perfusion has been used to study the metabolism of prostacyclin analogues like iloprost, revealing the sequential beta-oxidation of the upper side chain. nih.gov

These models, often coupled with analytical techniques like radioimmunoassay and gas chromatography-mass spectrometry, have been essential for identifying metabolites and quantifying enzymatic activities. nih.govnih.govnih.gov

Table of Research Findings:

| Experimental Model | Key Finding | Reference(s) |

|---|---|---|

| Cultured Human Endothelial Cells | Inhibition of PGI2 production did not significantly alter platelet adherence, suggesting other factors are key to endothelial thromboresistance. | nih.gov |

| Cultured Bovine Smooth Muscle Cells | Repeated stimulation with arachidonic acid in the presence of plasma prevents refractoriness in PGI2 production. | nih.gov |

| Isolated Rat Glomeruli | Production of 6-oxo-PGF1α was not reduced in diabetic rats, unlike in the aorta, indicating regional differences in prostacyclin synthesis in diabetes. | nih.govnih.gov |

| Dispersed Rat Hepatocytes | Incubation of 6-keto-PGF1α with hepatocytes leads to the efficient formation of 2,3-dinor-6-keto-PGF1α. | nih.gov |

Table of Compound Names:

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | 2,3-dinor-6-keto-PGF1α, PGI2-M |

| Prostacyclin | PGI2 |

| 6-oxo-prostaglandin F1alpha | 6-keto-PGF1α |

| Prostaglandin E2 | PGE2 |

| 6,15-diketo-prostaglandin F1alpha | |

| 13,14-dihydro-15-keto-prostaglandins | |

| Iloprost | |

| Arachidonic acid | AA |

| Succinyl-CoA | |

| Salicylic acid | |

| Acetic anhydride | |

| Thromboxane A2 | TxA₂ |

| Prostaglandin D2 | PGD₂ |

| Prostaglandin F2alpha | PGF₂α |

| 15-keto-17-phenyl-18,19,20-trinor-PGF2alpha-1-isopropyl ester | |

| 15-keto-13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2alpha | |

| 2-propyladipic acid | |

| 2-propylmyristic acid | |

| Heptenedioate | |

| 4-octenedioate | |

| Nonenedioate | |

| Acylglucosylceramides | |

| Eicosasphingenine | |

| Trihydroxyeicosasphingenine | |

| 20-hydroxyeicosatetraenoic acid | 20-HETE |

| Leukotriene B4 | LTB4 |

| 5-hydroxyeicosatetraenoic acid | 5-HETE |

| 5-oxo-eicosatetraenoic acid | |

| 12-hydroxyeicosatetraenoic acid | 12-HETE |

| 2,3-dinor-thromboxane B2 | 2,3-dn-TxB2 |

| 19-hydroxy-2,3-dinor-6-oxoprostaglandin F1α | |

| 2,3-dinor-11beta-prostaglandin F2 alpha | 2,3 BPG |

| Leukotriene E4 | |

| N-methylhistamine | |

| Palmitoyl-CoA | |

| Tetranoriloprost | |

| Dinoriloprost | |

| Triiodothyroacetic acid | |

| Rofecoxib (B1684582) | |

| Cabergoline | |

| Dinoprost | |

| Amoglandin | |

| Croniben | |

| Cyclosin | |

| Dinifertin | |

| Enzaprost | |

| Glandin | |

| Panacelan | |

| Prostamodin | |

| Salicyluric acid | |

| Gentisic acid | |

| Palmitate | |

| Pyruvate | |

| Acetyl-CoA | |

| Heptenedioate | |

| 4-octenedioate | |

| Nonenedioate | |

| Linoleic acid | |

| Eicosasphingenine | |

| Trihydroxyeicosasphingenine | |

| 20-hydroxyeicosatetraenoic acid | 20-HETE |

| Leukotriene B4 | LTB4 |

| 5-hydroxyeicosatetraenoic acid | 5-HETE |

| 5-oxo-eicosatetraenoic acid | |

| 12-hydroxyeicosatetraenoic acid | 12-HETE |

| 2,3-dinor-thromboxane B2 | 2,3-dn-TxB2 |

| 19-hydroxy-2,3-dinor-6-oxoprostaglandin F1α | |

| 2,3-dinor-11beta-prostaglandin F2 alpha | 2,3 BPG |

| Leukotriene E4 | |

| N-methylhistamine | |

| Palmitoyl-CoA | |

| Tetranoriloprost | |

| Dinoriloprost | |

| Triiodothyroacetic acid | |

| Rofecoxib | |

| Cabergoline | |

| Dinoprost | |

| Amoglandin | |

| Croniben | |

| Cyclosin | |

| Dinifertin | |

| Enzaprost | |

| Glandin | |

| Panacelan | |

| Prostamodin | |

| Salicyluric acid | |

| Gentisic acid | |

| Palmitate | |

| Pyruvate |

Advanced Analytical Methodologies for 2,3 Dinor 6 Oxoprostaglandin F1alpha Quantification in Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) coupled with chromatographic separation techniques, namely gas chromatography (GC) and liquid chromatography (LC), provides robust platforms for the definitive identification and quantification of 2,3-dinor-6-oxo-PGF1α in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS) Techniques

GC-MS and GC-MS/MS have historically been the reference methods for the analysis of prostaglandins (B1171923) and their metabolites. These techniques require derivatization to increase the volatility and thermal stability of the analytes for gas-phase analysis.

Electron Capture Negative Ion (ECNI) mass spectrometry is a highly sensitive ionization technique particularly well-suited for electrophilic compounds. For the analysis of 2,3-dinor-6-oxo-PGF1α, derivatization with an electrophoric group, such as a pentafluorobenzyl (PFB) ester, is essential to leverage the high sensitivity of ECNI.

In a typical workflow, urine samples are first subjected to solid-phase extraction (SPE) for initial purification and concentration of the analyte. nih.govnih.gov This is followed by a multi-step derivatization process. The carboxyl group is converted to a PFB ester, the ketone groups are transformed into methoximes, and the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. nih.govnih.gov This derivatization renders the molecule suitable for GC separation and enhances its electron-capturing properties.

The analysis is performed using a capillary GC system coupled to a triple quadrupole mass spectrometer operating in ECNI mode. nih.gov Methane (B114726) is often used as a moderating gas to produce low-energy electrons, which are efficiently captured by the derivatized analyte, leading to the formation of negative ions with minimal fragmentation. nih.gov Quantification is achieved through stable isotope dilution, using a deuterated internal standard of 2,3-dinor-6-oxo-PGF1α. nih.gov Selected Ion Monitoring (SIM) of specific ions, such as the [M-181]⁻ fragment corresponding to the loss of the PFB group, provides the necessary selectivity for accurate quantification. nih.gov

The development of high-sensitivity and high-selectivity methods is critical for detecting the low concentrations of 2,3-dinor-6-oxo-PGF1α present in biological fluids. GC-tandem mass spectrometry (GC-MS/MS) operating in Selected Reaction Monitoring (SRM) mode offers a significant enhancement in selectivity compared to single-stage MS. In SRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This two-stage mass filtering minimizes chemical noise and interferences, thereby improving the signal-to-noise ratio and the limit of detection.

A simplified GC-MS method for urinary 2,3-dinor-6-keto-PGF1α has been developed that reduces sample preparation time by using reversed-phase column extraction and modified derivatization procedures. nih.gov This method demonstrated high precision and accuracy. nih.gov Another study employing GC-MS/MS with ECNI for quantification reported excellent inter-assay precision. nih.gov The combination of extensive sample purification, specific derivatization, and the inherent selectivity of MS/MS allows for the development of robust and reliable quantitative assays.

| Parameter | GC-MS Method for Urinary 2,3-dinor-6-keto-PGF1α | GC-MS/MS Method for Urinary 2,3-dinor-6-oxo-PGF1α |

| Sample Preparation | Reversed-phase column extraction, modified derivatization | Solid-phase extraction, derivatization to PFB ester, methoximation, trimethylsilylation nih.gov |

| Instrumentation | Gas Chromatograph-Mass Spectrometer | Capillary GC-Triple Quadrupole Mass Spectrometer nih.gov |

| Ionization Mode | Not specified | Electron Capture Negative Ion (ECNI) with methane as moderating gas nih.gov |

| Precision | ± 5% nih.gov | Mean inter-assay R.S.D.: 5.1% (range 0.4% to 10.5%) nih.gov |

| Accuracy | 98% nih.gov | Not specified |

| Lower Limit of Detection | ~15 pg/mg creatinine (B1669602) nih.gov | Not specified |

| Internal Standard | Not specified | Deuterated 2,3-dinor-6-oxo-PGF1α nih.gov |

| Monitored Ions | Not specified | [M-181]⁻ fragment in SIM mode nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS has emerged as a powerful alternative to GC-MS for the analysis of 2,3-dinor-6-oxo-PGF1α. A key advantage of LC-MS/MS is that it often requires less extensive sample derivatization, thereby simplifying sample preparation workflows.

A validated HPLC-MS/MS method has been developed for the simultaneous quantification of 6-keto-PGF1α and its metabolites, including 2,3-dinor-6-keto-PGF1α, in human plasma. The sample preparation involves a solid-phase extraction step combined with a column-switching approach for analyte enrichment and further sample clean-up. This method demonstrated good linearity, precision, and accuracy over a defined concentration range. The stability of the analyte in plasma under various storage and handling conditions was also established.

| Parameter | LC-MS/MS Method for 2,3-dinor-6-keto-PGF1α in Human Plasma |

| Sample Preparation | Solid-phase extraction with column switching |

| Instrumentation | High-Performance Liquid Chromatograph-Tandem Mass Spectrometer |

| Concentration Range | 100-10,000 pg/mL |

| Inter-batch Precision | < 9.2% |

| Inter-batch Accuracy | 97.5% to 103.0% |

| Analyte Stability | Stable for 20h at room temperature, 3 freeze-thaw cycles, 96 days at -25°C, and 50h in autosampler |

LC-MS/MS is also increasingly used for the quantification of 2,3-dinor-6-oxo-PGF1α in urine. These methods typically involve an initial sample clean-up step, such as solid-phase extraction, followed by separation on a reversed-phase column and detection by a tandem mass spectrometer operating in SRM mode. For instance, a method for the related compound 2,3-dinor-11beta-prostaglandin F2 alpha in urine utilizes liquid chromatography tandem mass spectrometry (LC-MS/MS) with quantification by a stable isotope dilution method using a deuterium-labeled internal standard. Such methods offer high throughput and are suitable for large clinical studies.

| Parameter | Illustrative LC-MS/MS Method for Prostaglandin (B15479496) Metabolites in Urine |

| Instrumentation | Liquid Chromatograph-Tandem Mass Spectrometer |

| Sample Preparation | Liquid/liquid extraction or solid-phase extraction |

| Quantification | Stable isotope dilution using a deuterium-labeled internal standard |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| Normalization | Often normalized to urinary creatinine levels to account for dilution |

Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation is a critical prerequisite for the accurate quantification of 2,3-dinor-6-keto-PGF1α. The primary goals are to remove interfering substances, concentrate the analyte, and improve its compatibility with the analytical instrument.

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of prostaglandins from biological samples like urine and plasma. nih.govnih.gov The choice of the solid-phase material is crucial for efficient extraction. Octadecyl-bonded silica (B1680970) (C18) is a common choice for reversed-phase extraction of prostaglandins. nih.govcaymanchem.com The general procedure involves acidifying the sample to ensure the prostaglandin is in its less polar, protonated form, followed by application to the SPE cartridge. nih.govarborassays.com After washing away polar impurities, the analyte is eluted with an organic solvent. arborassays.com Some methods have achieved recoveries of over 90% for related prostaglandins using automated SPE systems. nih.gov

Table 1: Typical Solid-Phase Extraction (SPE) Protocol for Prostaglandins

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| Conditioning | Ethanol/Methanol | To activate the sorbent. arborassays.com |

| Equilibration | Deionized Water | To prepare the sorbent for the aqueous sample. arborassays.com |

| Sample Loading | Acidified Urine/Plasma (pH ~3.5) | To retain the protonated analyte on the sorbent. nih.govarborassays.com |

| Washing | Water/Ethanol mixture, Hexane | To remove hydrophilic and some lipophilic interferences. arborassays.com |

| Elution | Ethyl Acetate (B1210297) or Methyl Formate | To recover the purified analyte from the sorbent. nih.govarborassays.com |

Liquid-liquid extraction (LLE) separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. caymanchem.com For prostaglandins, which are acidic lipids, the sample is first acidified to a pH below their pKa to ensure they are in their non-ionized, more organic-soluble form. nih.gov Ethyl acetate is a commonly used solvent for this purpose. nih.gov While effective, LLE can be labor-intensive and may not provide as clean a sample as SPE. nih.gov Supported liquid extraction (SLE), an automation-friendly version of LLE, has also been shown to be a viable alternative for eicosanoid analysis. nih.gov

Derivatization is often necessary, especially for analysis by gas chromatography-mass spectrometry (GC-MS), to increase the volatility and thermal stability of the analyte. For 2,3-dinor-6-keto-PGF1α, a multi-step derivatization is common: nih.gov

Pentafluorobenzyl (PFB) Esterification: The carboxylic acid group is converted to a PFB ester, which enhances sensitivity in electron capture negative ion mass spectrometry. nih.gov

Methoximation: The ketone groups are converted to methoximes to prevent the formation of multiple isomers (tautomers) and yield a single chromatographic peak. nih.gov

Trimethylsilylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers to increase volatility. nih.gov

Column switching is an advanced high-performance liquid chromatography (HPLC) technique that uses multiple columns to improve sample cleanup and analyte concentration. A primary column can be used to trap the analyte of interest from the injected sample, while unretained components are washed to waste. acs.org Then, by switching a valve, the mobile phase is redirected to back-flush the trapped analyte from the first column onto a second, analytical column for separation and detection. acs.org This technique is particularly useful for analyzing complex biological samples by minimizing matrix effects and enhancing sensitivity. youtube.com

Method Validation and Reproducibility in Academic Research

To ensure the reliability of research findings, analytical methods must be validated for their performance characteristics. stanford.edu

Accuracy refers to how close a measured value is to the true value and is often assessed through recovery studies. nih.govui.ac.idPrecision measures the reproducibility of the measurements and is typically expressed as the coefficient of variation (%CV). nih.gov Precision is evaluated at two levels: intra-assay (within the same run) and inter-assay (between different runs). nih.gov

For the quantification of 2,3-dinor-6-keto-PGF1α, a validated gas chromatography-tandem mass spectrometry (GC-MS/MS) method reported a mean inter-assay relative standard deviation of 5.1%. nih.gov In another study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for related prostaglandins, the intra-day precision ranged from 0.57% to 4.52%, and the inter-day precision was between 1.26% and 2.43%. nih.gov The accuracy for the same method was reported to be between 97.2% and 100.8%. nih.gov

Table 2: Example of Method Validation Data for a Prostaglandin Assay

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (r²) | > 0.99 | > 0.99 nih.gov |

| Intra-Assay Precision (%CV) | < 15% | < 5% nih.gov |

| Inter-Assay Precision (%CV) | < 15% | < 10% nih.gov |

| Accuracy (% Recovery) | 85-115% | 97-101% nih.gov |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 20 pg/mL nih.gov |

Evaluation of Analyte Stability in Biological Samples

The reliability of quantifying 2,3-Dinor-6-oxoprostaglandin F1alpha (PGI2-M) in biological matrices is contingent upon the stability of the analyte from the point of collection to the final analysis. Various factors, including storage temperature, duration, and freeze-thaw cycles, can influence the integrity of the compound, potentially leading to inaccurate measurements. Consequently, rigorous evaluation of its stability under different conditions is a critical component of bioanalytical method validation.

Research and clinical laboratory guidelines provide data on the stability of PGI2-M in urine, the primary matrix for its measurement. For instance, a lyophilized powder form of the sodium salt of 2,3-dinor-6-keto PGF1α is noted to be stable for at least four years when stored appropriately. caymanchem.com In liquid form, specifically in a solution of methyl acetate, 2,3-dinor-8-iso Prostaglandin F1α demonstrates stability for at least two years. caymanchem.com

Studies assessing the stability of arachidonic acid metabolites in human urine have shown that while some compounds are susceptible to degradation, others remain relatively stable. For example, one study found that urinary 11-dehydro-thromboxane-B2 and creatinine concentrations were stable over 10 freeze-thaw cycles. nih.gov However, 8-iso-prostaglandin F2α levels showed a significant increase after the sixth cycle, suggesting that repeated freezing and thawing can impact certain prostaglandins. nih.gov

For routine clinical analysis, specific stability data for PGI2-M in urine has been established. At room temperature, the analyte is stable for up to 8 hours. questdiagnostics.commayocliniclabs.com When refrigerated, its stability extends to 14 days. questdiagnostics.commayocliniclabs.com For long-term storage, freezing the urine samples is recommended, with the analyte remaining stable for at least 30 days. questdiagnostics.commayocliniclabs.com These findings are crucial for ensuring the accuracy of results, particularly when samples need to be transported or stored for a period before analysis.

The following table summarizes the stability of this compound in urine under various storage conditions as indicated by clinical laboratory guidelines.

| Storage Condition | Duration of Stability |

| Room Temperature | 8 hours questdiagnostics.commayocliniclabs.com |

| Refrigerated | 14 days questdiagnostics.commayocliniclabs.com |

| Frozen | 30 days questdiagnostics.commayocliniclabs.com |

It is important to note that while these general guidelines are valuable, the stability of PGI2-M can also be influenced by the specific composition of the urine sample and the presence of other substances. Therefore, it is best practice for individual laboratories to perform their own stability assessments as part of their validation of analytical methods for PGI2-M quantification.

Role in Preclinical Models and Physiological Regulation

Modulation of Vascular Homeostasis in Experimental Systems

The balance of vasoactive mediators is fundamental to maintaining vascular health. Preclinical studies investigating 2,3-Dinor-6-oxoprostaglandin F1alpha have helped to elucidate the intricate role of its parent compound, prostacyclin, in this process.

Prostacyclin and thromboxane (B8750289) A₂ (TXA₂) are both derived from the cyclooxygenase (COX) pathway but exert opposing effects on the vasculature; PGI₂ is a potent vasodilator and inhibitor of platelet aggregation, whereas TXA₂ is a vasoconstrictor and platelet agonist. The balance between these two eicosanoids is crucial for vascular homeostasis.

In a study involving patients with acute myocardial infarction, a condition of severe cardiovascular pathophysiology, the urinary excretion of both this compound and the major urinary metabolite of thromboxane, 2,3-dinor-thromboxane B₂, were found to be significantly increased. nih.gov This concurrent elevation suggests a widespread activation of platelet and vascular endothelial cells, leading to an increased synthesis of both prostacyclin and thromboxane during the acute phase of myocardial infarction. nih.gov

Conversely, studies in alcoholics undergoing withdrawal have demonstrated a shift in this balance. In this model, a significant decrease in the urinary excretion of this compound was observed, which was accompanied by a significant increase in adenosine (B11128) diphosphate-stimulated platelet thromboxane B₂ formation. researchgate.net This inverse relationship indicates a shift favoring thromboxane production, which could contribute to the cardiovascular complications associated with alcohol withdrawal. researchgate.net These findings in different pathophysiological models underscore the delicate and dynamic interplay between the prostacyclin and thromboxane pathways.

Interplay between Prostacyclin and Thromboxane Metabolites in Pathophysiological States

| Pathophysiological Model | This compound (PGI₂ Metabolite) Level | Thromboxane Metabolite (e.g., 2,3-dinor-TXB₂) Level | Observed Implication |

|---|---|---|---|

| Acute Myocardial Infarction | ▲ Increased | ▲ Increased | Concurrent activation of prostacyclin and thromboxane synthesis. nih.gov |

| Alcohol Withdrawal | ▼ Decreased | ▲ Increased | Shift in balance favoring prothrombotic thromboxane. researchgate.net |

As the major urinary metabolite of PGI₂, levels of this compound are a reliable index of endogenous prostacyclin production. researchgate.net Prostacyclin is a powerful vasodilator, playing a key role in the regulation of vascular tone and blood pressure. It mediates its effects by binding to the prostacyclin receptor on vascular smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent vasorelaxation. The continuous endothelial production of PGI₂ is therefore essential for maintaining a vasodilatory tone in the vasculature. While direct studies on the vasoactive properties of this compound itself are limited, its measurement is paramount in preclinical studies to understand how various stimuli and disease states affect the production of the vasoactive parent compound, PGI₂. For instance, studies in spontaneously hypertensive rats (SHR) have utilized urinary this compound measurements to confirm that in vivo PGI₂ production is not elevated in this model of hypertension, contrary to some in vitro findings. nih.gov

Involvement in Atherogenesis Mechanisms in Animal Models

Atherosclerosis is a chronic inflammatory disease of the arteries. The role of prostaglandins (B1171923) in this process is complex, with different prostanoids exhibiting both pro- and anti-atherogenic properties.

Cyclooxygenase-2 (COX-2) is an inducible enzyme that is upregulated during inflammation and is a key source of prostanoids in atherosclerotic lesions. nih.gov The contribution of COX-2 to prostacyclin synthesis has been a subject of intense research. In a study using a mouse model of atherosclerosis (LDLR⁻/⁻ mice), the genetic deletion of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme downstream of COX-2, resulted in a significant increase in the urinary excretion of this compound. nih.gov This finding suggests that in the absence of mPGES-1, the COX-2-derived endoperoxide intermediate, prostaglandin H₂, is preferentially shunted towards the prostacyclin synthase pathway, thereby augmenting PGI₂ formation. nih.gov This indicates that macrophage COX-2 can be a significant contributor to the generation of prostacyclin within the atherosclerotic plaque environment. nih.gov

Hypercholesterolemia is a primary risk factor for the development of atherosclerosis. Experimental models have shown that elevated cholesterol levels can significantly impact prostaglandin homeostasis. In a rabbit model, diet-induced hypercholesterolemia was shown to inhibit the recovery of prostacyclin production by the aortic wall following mechanical injury. nih.govnih.gov In normocholesterolemic rabbits, PGI₂ synthesis, which was initially low after injury, recovered over time. nih.govnih.gov However, in rabbits with moderately elevated serum cholesterol, this recovery was absent. nih.govnih.gov This inhibition of PGI₂ synthetic capacity by hypercholesterolemia would be reflected by a decrease in the urinary excretion of this compound. This preclinical finding suggests that one of the mechanisms by which hypercholesterolemia promotes a pro-atherogenic environment is by suppressing the production of the vasoprotective and anti-platelet agent, prostacyclin.

Experimental Modulation by Pharmacological Agents

The measurement of urinary this compound is a valuable tool for assessing the in vivo effects of pharmacological agents on the COX pathway and prostacyclin biosynthesis. Several studies have demonstrated the modulation of this metabolite by various drugs.

Nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit COX enzymes. Studies have shown that both non-selective NSAIDs and selective COX-2 inhibitors can reduce the excretion of this compound. For example, the non-selective NSAID indomethacin (B1671933) and the selective COX-2 inhibitor rofecoxib (B1684582) were found to cause similar reductions in the urinary excretion of this metabolite. nih.gov Similarly, ibuprofen (B1674241) (non-selective) and celecoxib (B62257) (COX-2 selective) also demonstrated comparable inhibition of its urinary levels. nih.gov These findings highlight the significant contribution of COX-2 to systemic prostacyclin synthesis. nih.gov Furthermore, the effects of a thromboxane synthase inhibitor, Ridogrel, have also been evaluated in studies measuring a panel of urinary prostanoids, including this compound, to understand its broader impact on the prostanoid network. nih.gov

Pharmacological Modulation of Urinary this compound

| Pharmacological Agent | Class | Effect on this compound Levels | Reference |

|---|---|---|---|

| Indomethacin | Non-selective COX Inhibitor | ▼ Reduction | nih.gov |

| Ibuprofen | Non-selective COX Inhibitor | ▼ Reduction | nih.gov |

| Rofecoxib | Selective COX-2 Inhibitor | ▼ Reduction | nih.gov |

| Celecoxib | Selective COX-2 Inhibitor | ▼ Reduction | nih.gov |

| Ridogrel | Thromboxane Synthase Inhibitor | Urinary levels measured post-intake | nih.gov |

Impact of Cyclooxygenase Inhibitors (e.g., NSAIDs) on its Biosynthesis in Experimental Systems

The biosynthesis of this compound is intrinsically linked to the activity of cyclooxygenase (COX) enzymes, which are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). As a downstream metabolite of prostacyclin (PGI2), its levels are directly affected by the inhibition of the COX pathway.

In a preclinical model of atherosclerosis, ApoE-/- mice subjected to chronic intermittent hypoxia, treatment with a specific COX-1 inhibitor (SC-560) significantly decreased the aortic secretion of 6-keto-prostaglandin F1α, the direct precursor to this compound. ersnet.org This demonstrates that COX-1 is a key enzyme responsible for the production of prostacyclin in the vascular wall under these experimental conditions. ersnet.org

Studies have also investigated the effects of non-selective and selective COX inhibitors. The administration of indomethacin, a non-selective COX inhibitor, has been shown to decrease the urinary excretion of 2,3-dinor-6-keto prostaglandin F1alpha. science.govscience.gov Similarly, selective inhibition of COX-2 can impact its levels, suggesting that COX-2 plays a role in the systemic biosynthesis of prostacyclin. science.govscience.gov

| Experimental Model | Compound | Enzyme Target | Effect on PGI2 Pathway |

| ApoE-/- Mice (Hypoxia) | SC-560 | COX-1 | ↓ Aortic 6-keto-PGF1α ersnet.org |

| Not Specified | Indomethacin | COX-1 & COX-2 | ↓ Urinary 2,3-dinor-6-keto-PGF1α science.govscience.gov |

| Not Specified | MK-966 | COX-2 | ↓ Urinary 2,3-dinor-6-keto-PGF1α science.gov |

Effects of Specific Compounds on its Levels in Preclinical Studies

Beyond traditional NSAIDs, other specific compounds have been shown to modulate the pathways leading to this compound formation in preclinical research. One area of investigation involves the enzyme microsomal prostaglandin E synthase-1 (mPGES-1), which converts the COX product PGH2 into PGE2.

In a mouse model of myocardial infarction, pharmacological inhibition of mPGES-1 was found to increase the urinary ratio of PGI2 metabolite to PGE2 metabolite. core.ac.uk This suggests that blocking the conversion of PGH2 to PGE2 may redirect the substrate towards the prostacyclin synthesis pathway, potentially increasing the production of PGI2 and its subsequent metabolite, this compound. core.ac.uk This finding highlights a potential therapeutic strategy for altering the balance of prostanoids in cardiovascular disease models. core.ac.uk

Regulation of Levels in Specific Experimental Conditions

Responses to Environmental Factors in Animal Models (e.g., Methylmercury Exposure)

Exposure to environmental toxins can significantly alter cardiovascular and renal physiology, including the production of vasoactive mediators like prostacyclin. In animal models of lead-induced hypertension, significant changes in prostaglandin production have been documented.

A comprehensive review of the mechanisms of lead-induced hypertension indicates that in rat models, lead exposure results in a decrease in the urinary prostacyclin metabolite. nih.govphysiology.org This reduction in prostacyclin is accompanied by an increase in urinary thromboxane metabolites, indicating a shift in the balance of these counter-regulatory eicosanoids. nih.gov This imbalance is considered a contributing factor to the pathogenesis of hypertension and cardiovascular disease associated with lead exposure. nih.govphysiology.org

| Environmental Factor | Animal Model | Effect on Urinary Prostacyclin Metabolite | Associated Effects |

| Lead Exposure | Rat | ↓ Decrease nih.govphysiology.org | ↑ Urinary Thromboxane Metabolite nih.gov |

Association with Endothelial Function in Preclinical Studies

Prostacyclin is a critical product of healthy vascular endothelial cells and plays a key role in maintaining vasodilation and preventing platelet aggregation. Consequently, its urinary metabolite, this compound, is often used as an indicator of endothelial function in preclinical studies.

In a hamster model, dietary supplementation with docosahexaenoic acid (DHA) was found to improve aortic function, causing better relaxation of the aorta. researchgate.net This functional improvement was mediated by the inhibition of cyclooxygenase-2 (COX-2) gene expression. researchgate.net While this study linked COX-2 and aortic function, other research has shown that treatment with a COX-2 inhibitor can lower urinary concentrations of 2,3-dinor-6-keto-PGF1alpha, suggesting that the products of COX-2 activity, including prostacyclin, are intricately involved in the regulation of vascular tone and endothelial health. researchgate.net Furthermore, the reduction in urinary prostacyclin metabolite observed in animal models of lead-induced hypertension is directly linked to the endothelial dysfunction that characterizes this condition. nih.gov

Enzymatic Regulation of 2,3 Dinor 6 Oxoprostaglandin F1alpha Metabolism

Identification of Key Metabolic Enzymes Driving its Formation and Degradation

The conversion of 6-keto-prostaglandin F1α to 2,3-dinor-6-oxoprostaglandin F1alpha is achieved through the β-oxidation pathway, a process analogous to fatty acid degradation. This metabolic cascade involves a quartet of key enzymes that act sequentially to shorten the carboxylic acid side chain of the prostaglandin (B15479496) molecule by two carbon atoms.

The initial and rate-limiting step is the activation of 6-keto-prostaglandin F1α by acyl-CoA synthetases (ACS) . These enzymes catalyze the formation of a thioester bond between the carboxyl group of the prostaglandin and coenzyme A (CoA), yielding 6-keto-prostaglandin F1α-CoA. This activation is an ATP-dependent process and is essential for the subsequent enzymatic reactions.

Following activation, the acyl-CoA derivative enters the β-oxidation spiral, where the first dehydrogenation is catalyzed by acyl-CoA dehydrogenases (ACADs) . This step introduces a double bond between the α- and β-carbons of the acyl-CoA chain, a reaction that requires flavin adenine (B156593) dinucleotide (FAD) as a cofactor.

The third step involves the hydration of the newly formed double bond by enoyl-CoA hydratase , resulting in the formation of a hydroxyl group on the β-carbon.

Finally, thiolase catalyzes the thiolytic cleavage of the β-ketoacyl-CoA intermediate, releasing a molecule of acetyl-CoA and a prostaglandin molecule that is two carbons shorter, which in this case is this compound-CoA. The CoA moiety is subsequently cleaved, yielding the final product.

While these enzymes are central to the formation of this compound, the subsequent degradation of this metabolite is less specifically characterized but is presumed to involve further enzymatic modifications and eventual excretion.

| Enzyme Family | Specific Enzyme(s) | Role in Metabolism |

| Acyl-CoA Synthetases (ACS) | Various isoforms | Activation of 6-keto-prostaglandin F1α to its CoA ester |

| Acyl-CoA Dehydrogenases (ACADs) | Various isoforms | Dehydrogenation of 6-keto-prostaglandin F1α-CoA |

| Enoyl-CoA Hydratase | - | Hydration of the double bond |

| Thiolase | - | Thiolytic cleavage to form this compound-CoA |

Regulation of Enzyme Activity and Expression in Experimental Models

The intricate balance of this compound levels is maintained through the precise regulation of the enzymes involved in its metabolism. This regulation occurs at multiple levels, including pharmacological inhibition and control of enzyme expression.

Pharmacological Inhibition of Metabolic Enzymes

The enzymes of the β-oxidation pathway are targets for various pharmacological agents, which can modulate the production of this compound.

Inhibitors of Acyl-CoA Synthetases:

Triacsin C , a potent inhibitor of long-chain acyl-CoA synthetases, has been shown to decrease the proliferation of multiple myeloma cells by inhibiting fatty acid metabolism. nih.gov While not directly studied in the context of prostaglandin metabolism, its action on ACS suggests a potential to reduce the formation of this compound by limiting the initial activation step.

Inhibitors of Acyl-CoA Dehydrogenases:

A metabolite of hypoglycin , the toxic amino acid from the ackee fruit, has been demonstrated to selectively inhibit butyryl-CoA dehydrogenase. researchgate.net This provides a model for how specific ACAD inhibitors could potentially alter the degradation of prostaglandins (B1171923).

Perhexiline and ranolazine are known inhibitors of carnitine palmitoyltransferase (CPT), which is involved in the transport of fatty acyl-CoAs into the mitochondria for β-oxidation. imrpress.com By limiting the substrate availability for mitochondrial β-oxidation, these compounds could indirectly affect the levels of metabolites like this compound if this process occurs within the mitochondria.

Indirect Inhibition via Cyclooxygenase (COX) Inhibition:

Nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and indomethacin (B1671933) inhibit the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. patsnap.comscbt.com By blocking the production of the precursor, 6-keto-prostaglandin F1α, NSAIDs effectively reduce the formation of this compound. patsnap.com

| Inhibitor | Target Enzyme/Pathway | Potential Effect on this compound Metabolism |

| Triacsin C | Acyl-CoA Synthetases (ACS) | Decrease in formation |

| Hypoglycin Metabolite | Acyl-CoA Dehydrogenases (ACADs) | Potential decrease in formation |

| Perhexiline, Ranolazine | Carnitine Palmitoyltransferase (CPT) | Potential indirect decrease in mitochondrial formation |

| NSAIDs (e.g., Ibuprofen, Indomethacin) | Cyclooxygenase (COX) | Decrease in precursor synthesis, leading to decreased formation |

Transcriptional and Post-Translational Regulation of Enzymes

The expression and activity of the metabolic enzymes are also tightly controlled at the genetic and protein levels.

Transcriptional Regulation: The transcription of genes encoding for enzymes in the prostaglandin metabolic pathway is a key regulatory point.

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a crucial role in the regulation of lipid metabolism. nih.gov PPARα, in particular, is known to stimulate the β-oxidative degradation of fatty acids. nih.gov It is plausible that PPARs also regulate the expression of the ACS and ACAD isoforms involved in prostaglandin degradation. Studies have shown that PPARα agonists can induce the expression of specific ACSL isoforms. nih.gov

The expression of cyclooxygenase-2 (COX-2) , a key enzyme in the synthesis of prostaglandin precursors, is induced by inflammatory stimuli and is regulated by various transcription factors, including NF-κB and C/EBPβ. nih.gov This upstream regulation directly impacts the substrate availability for the enzymes that form this compound.

Post-Translational Regulation: Following protein synthesis, the activity of metabolic enzymes can be further modulated by post-translational modifications (PTMs). youtube.com

Acylation: Acyl-CoA synthetases themselves can be regulated by acylation, a type of PTM where an acyl group is added to the protein. nih.govnih.gov This modification can alter the enzyme's structure and function. nih.gov

Phosphorylation: The activity of enzymes can be rapidly modulated by the addition or removal of phosphate (B84403) groups. While specific phosphorylation events regulating the β-oxidation of prostaglandins are not well-defined, it is a common regulatory mechanism for many metabolic enzymes. youtube.com

Glycosylation: The addition of sugar moieties to proteins, known as glycosylation, can affect protein folding, stability, and activity. nih.gov The prostaglandin synthase enzymes, which produce the precursors for the β-oxidation pathway, are known to be regulated by glycosylation. nih.gov

| Regulatory Mechanism | Key Regulators | Affected Enzymes | Consequence for Metabolism |

| Transcriptional Regulation | PPARs, NF-κB, C/EBPβ | ACS, ACADs, COX-2 | Altered enzyme expression levels |

| Post-Translational Modification | Acylation, Phosphorylation, Glycosylation | ACS, COX enzymes | Rapid modulation of enzyme activity |

Future Directions in 2,3 Dinor 6 Oxoprostaglandin F1alpha Research

Emerging Methodologies for Enhanced Analytical Sensitivity and Specificity

The quantification of 2,3-Dinor-6-oxoprostaglandin F1alpha is essential for evaluating in vivo prostacyclin synthesis. nih.gov While existing methods like gas chromatography-mass spectrometry (GC-MS) and immunoassays have been valuable, future research will focus on overcoming their respective limitations, such as extensive sample preparation for GC-MS and potential cross-reactivity with immunoassays. nih.govnih.govresearchgate.net

The frontier of analytical chemistry is rapidly advancing, offering new avenues for the detection of prostaglandin (B15479496) metabolites with greater precision. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone technique, prized for its high sensitivity and specificity in analyzing complex biological matrices like urine. researchgate.netcreative-proteomics.comwaters.com

Future advancements are expected in the following areas:

Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS: Coupling UHPLC with the latest generation of mass spectrometers, such as those with Orbitrap or time-of-flight (TOF) technology, can provide exceptional resolution and mass accuracy. creative-proteomics.comwaters.com This reduces chromatographic interferences and improves confidence in analyte identification, even at very low concentrations. waters.comthermofisher.com

Advanced Ion Mobility Spectrometry: Techniques like Field Asymmetric Ion Mobility Spectrometry (FAIMS) can be integrated with LC-MS/MS. thermofisher.com FAIMS adds another dimension of separation based on ion shape and size, which can significantly reduce background noise and resolve co-eluting interferences that are isobaric to the target analyte, thereby enhancing specificity and peak shape. thermofisher.com

Improved Sample Preparation: Research into novel solid-phase extraction (SPE) materials and automated, high-throughput sample preparation platforms, such as 96-well plate formats, will continue to simplify and shorten the traditionally cumbersome extraction processes. nih.govresearchgate.net This increases sample throughput, which is critical for large-scale clinical and experimental studies.

| Methodology | Key Advantages | Areas for Future Improvement | Reported Sensitivity |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | High specificity, well-established. nih.gov | Requires extensive, time-consuming sample derivatization. nih.gov | ~15 pg/mg creatinine (B1669602). nih.gov |

| Immunoassay (ELISA) | High-throughput, does not require advanced instrumentation. nih.gov | Indirect measurement, potential for cross-reactivity, lower accuracy. nih.govresearchgate.net | Varies by kit. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity, direct measurement. researchgate.netcreative-proteomics.com | Susceptible to matrix effects and isobaric interferences. thermofisher.com | Sub-pg on column achievable. waters.com |

| LC-MS/MS with Ion Mobility (e.g., FAIMS) | Enhanced specificity, reduced background noise, improved peak shape. thermofisher.com | Newer technology, requires specialized instrumentation and expertise. | Enhanced signal-to-noise ratio. thermofisher.com |

Untapped Areas of Biological Role Investigation in Novel Preclinical Disease Models

As a stable reflection of prostacyclin activity, measuring this compound can provide insights into disease processes where PGI2 is implicated. frontiersin.org While the cardiovascular role of PGI2 is well-documented, its function in other pathologies is an expanding area of research. frontiersin.org Future investigations using novel preclinical models could uncover previously unknown roles.

Cancer Biology: Prostacyclin has demonstrated complex, sometimes paradoxical, roles in cancer. Preclinical studies suggest that PGI2 analogues can reduce transformed lung epithelial cell growth. aacrjournals.org Future research could involve measuring the urinary metabolite in animal models of various cancers to explore its potential as a biomarker for tumor progression or response to therapies that modulate the cyclooxygenase pathway. aacrjournals.orgresearchgate.net

Neuroinflammation and Neurodegeneration: The role of prostaglandins (B1171923) in the brain is an area of active investigation. Preclinical models of diseases like Alzheimer's or Parkinson's could be used to study whether PGI2 synthesis, tracked via its urinary metabolite, is altered during the disease course and whether it represents a protective or pathological response.

Fibrotic Diseases: Fibrosis is a pathological process involving excessive tissue scarring. Acyl-CoA synthetase long-chain family member 4 (ACSL4), an enzyme involved in lipid metabolism, has been implicated in fibrotic diseases and preferentially uses arachidonic acid, the precursor to prostaglandins. mdpi.com Investigating the levels of this compound in preclinical models of pulmonary or liver fibrosis could clarify the role of the PGI2 pathway in these conditions.

Metabolic Syndrome and Diabetes: While diminished PGI2 production has been linked to atherosclerosis in diabetes, its role in the microvascular complications is less clear. nih.gov Studies in models of diabetic nephropathy or retinopathy could assess whether local changes in PGI2 production, monitored via its metabolite, contribute to the pathogenesis of these conditions. nih.gov

Advanced Research on Enzymatic Regulation and Metabolic Control Mechanisms

The formation of this compound is the result of a multi-step metabolic pathway. ebi.ac.uk It begins with the synthesis of PGI2 from arachidonic acid by cyclooxygenase (COX) and prostacyclin synthase. researchgate.net PGI2 is non-enzymatically hydrolyzed to 6-keto-prostaglandin F1alpha, which is then metabolized further, primarily through beta-oxidation, to yield the dinor product. nih.govcaymanchem.com

Future research should focus on a deeper understanding of the regulation of this pathway:

Peroxisomal and Mitochondrial β-oxidation: The chain-shortening of prostaglandins to their dinor and tetranor metabolites occurs via beta-oxidation, a process that takes place in both peroxisomes and mitochondria. nih.govnih.gov Research indicates that the enzymes and cofactor requirements for prostaglandin oxidation can differ from those for fatty acids. nih.gov Advanced studies could use genetic and pharmacological tools in cell and animal models to dissect the specific roles of peroxisomal versus mitochondrial pathways in the degradation of 6-keto-PGF1α and how this balance is altered in disease.

Regulation of Key Enzymes: The activity and expression of key enzymes like prostacyclin synthase and the acyl-CoA synthetases that "activate" prostaglandins for metabolism are critical control points. researchgate.netnih.gov Research into the transcriptional and post-translational regulation of these enzymes, particularly in response to inflammatory stimuli or in chronic disease states, will provide a more complete picture of metabolic control. mdpi.comresearchgate.net For instance, understanding how signaling molecules like cAMP regulate prostacyclin synthesis can reveal feedback loops that control its production. nih.gov

Metabolite-Enzyme Interactions: Investigating whether this compound or its precursor, 6-keto-PGF1α, can act as feedback regulators on upstream enzymes like COX or prostacyclin synthase is an unexplored area. Such feedback mechanisms could represent a fine-tuning control system for the entire pathway.

Potential for Novel Research Biomarker Applications in Experimental Pathology

The established use of this compound as a biomarker for systemic prostacyclin production provides a strong foundation for its application in new areas of experimental pathology. nih.govnih.gov Its non-invasive measurement in urine is a significant advantage for longitudinal studies in animal models and clinical research. researchgate.net

Distinguishing Disease Phenotypes: In gastroenterology, urinary metabolites of prostaglandins are being explored to differentiate between diseases with similar clinical presentations. For example, prostaglandin E2 metabolites have been shown to be significantly higher in patients with a specific hereditary enteropathy (CEAS) compared to those with Crohn's disease, suggesting a potential diagnostic application. nih.gov Similar studies could assess whether this compound levels can distinguish between different subtypes of cardiovascular or inflammatory diseases.

Monitoring Endothelial Dysfunction: Critical illnesses like severe COVID-19 are associated with profound endothelial damage (endotheliopathy). nih.gov Since PGI2 is a primary product of healthy endothelial cells, measuring its metabolite could serve as a dynamic biomarker of endothelial health or injury in experimental models of sepsis, ARDS, or other critical conditions. nih.gov

Assessing Pro-thrombotic States: The balance between the anti-platelet aggregator prostacyclin and the pro-platelet aggregator thromboxane (B8750289) A2 is critical for vascular homeostasis. nih.gov Concurrent measurement of the urinary metabolites of both (this compound for PGI2 and 2,3-dinor-thromboxane B2 for TXA2) can provide a non-invasive index of the pro-thrombotic versus anti-thrombotic balance in experimental models of thrombosis, atherosclerosis, or during the evaluation of novel anti-platelet therapies. nih.gov

Screening for Mast Cell Activation: While metabolites of prostaglandin D2 are primary markers for mast cell activation disorders, there is evidence that other prostaglandins are also released. mayocliniclabs.commayocliniclabs.com Combining the measurement of this compound with other inflammatory mediators could increase the sensitivity and specificity of screening for these heterogeneous disorders in a research context. mayocliniclabs.com

| Experimental Area | Rationale for Measurement | Potential Insights |

|---|---|---|

| Cardiovascular Disease | PGI2 is a key regulator of vascular tone and platelet aggregation. frontiersin.org | Assess endothelial dysfunction, monitor thrombotic risk. nih.govnih.gov |

| Inflammatory Disorders | PGI2 has complex pro- and anti-inflammatory roles. frontiersin.orgresearchgate.net | Differentiate inflammatory phenotypes, monitor disease activity. nih.gov |

| Oncology Research | PGI2 analogues can affect tumor cell growth. aacrjournals.org | Evaluate response to COX-pathway targeted therapies. aacrjournals.org |

| Pulmonary Hypertension | Associated with reduced PGI2 synthase and lower PGI2 levels. nih.gov | Track disease progression or response to PGI2-based therapies. nih.gov |

Q & A

Basic Research Questions

Q. What is the role of 2,3-Dinor-6-oxoprostaglandin F1α as a biomarker in prostaglandin metabolism studies?

- Methodological Answer : As an inactive metabolite of prostacyclin (PGI2), 2,3-Dinor-6-oxoprostaglandin F1α serves as a stable indicator of PGI2 synthesis. Quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its high sensitivity and specificity in distinguishing structurally similar eicosanoids . Enzyme-linked immunosorbent assays (ELISAs) are also used but require rigorous cross-validation to avoid antibody cross-reactivity .

Q. How does the structural modification of 2,3-Dinor-6-oxoprostaglandin F1α differ from its parent compounds?

- Methodological Answer : The compound is derived from prostaglandin F1α through enzymatic β-oxidation, resulting in the loss of two methylene groups (C2 and C3) and a 6-keto modification. Structural confirmation relies on nuclear magnetic resonance (NMR) for stereochemical analysis and high-resolution mass spectrometry (HRMS) for exact mass verification (e.g., m/z 342.2089) .

Q. What are the recommended protocols for solubilizing 2,3-Dinor-6-oxoprostaglandin F1α in vitro?

- Methodological Answer : For in vitro studies, dissolve the compound in dimethyl sulfoxide (DMSO) at 10 mM as a stock solution. If precipitation occurs, alternative solvents like ethanol or DMF (dimethylformamide) may be used. Always prepare fresh working solutions to avoid degradation, and confirm solubility using dynamic light scattering (DLS) for nanoparticle-free formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported 2,3-Dinor-6-oxoprostaglandin F1α levels across studies?

- Methodological Answer : Discrepancies often arise from differences in sample preparation (e.g., anticoagulants affecting platelet-derived metabolites) or detection methods. To address this:

- Cross-validate findings using orthogonal techniques (e.g., LC-MS/MS vs. ELISA) .

- Control for biological variability by normalizing to creatinine or urinary flow rate in human studies .

- Include isotopically labeled internal standards (e.g., 6-keto-PGF1α-d4) to correct for matrix effects .

Q. What experimental design considerations are critical for quantifying 2,3-Dinor-6-oxoprostaglandin F1α in cancer models?

- Methodological Answer :

- Sample Collection : Use acidified buffers (e.g., 0.1 M citric acid) during tissue homogenization to stabilize labile metabolites.

- Detection : Employ LC-MS/MS with multiple reaction monitoring (MRM) for simultaneous quantification of 2,3-Dinor-6-oxoprostaglandin F1α and other PGI2 pathway metabolites (e.g., 15-keto-PGF2α) .

- Data Interpretation : Correlate metabolite levels with tumor histopathology and PGI2 synthase expression via immunohistochemistry .

Q. How does the chemical stability of 2,3-Dinor-6-oxoprostaglandin F1α impact long-term in vivo studies?

- Methodological Answer : The compound degrades rapidly under physiological conditions (half-life <6 minutes). For in vivo administration:

- Use continuous infusion pumps to maintain stable plasma levels.

- Prepare injectable formulations with DMSO:Tween 80:Saline (10:5:85 v/v) to enhance solubility and bioavailability .

- Monitor degradation products (e.g., 19-hydroxy derivatives) via reverse-phase HPLC .

Q. What synthetic strategies are used to generate 2,3-Dinor-6-oxoprostaglandin F1α derivatives for structure-activity studies?

- Methodological Answer :

- Core Modification : Introduce functional groups (e.g., methyl esters or fluorophores) at the carboxyl terminus via Steglich esterification.

- Isotope Labeling : Synthesize deuterated analogs (e.g., 2,3-Dinor-6-oxo-PGF1α-d4) using Pd/C-catalyzed hydrogen-deuterium exchange for tracer studies .

- Validation : Confirm synthetic yields and purity using thin-layer chromatography (TLC) and HRMS, followed by biological activity assays in endothelial cell models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.